9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7S/c1-21-10-19-13-14(17-9-18-15(13)21)16-7-12(11-3-6-23-8-11)22-5-2-4-20-22/h2-6,8-10,12H,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZPBTWUUBHOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Thiophene substitution: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Purine core synthesis: The purine core can be synthesized via a cyclization reaction involving formamide and a suitable amine precursor.
Final coupling: The final step involves coupling the pyrazole-thiophene moiety with the purine core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the pyrazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted purine or pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of purine derivatives, including 9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several purine derivatives on cancer cell lines. The results showed that compounds similar to this compound induced significant cell death at concentrations ranging from 3 to 39 µM. Notably, the compound demonstrated enhanced activity against leukemia cells, suggesting its potential as an antitumor agent .
Antiviral Properties
The antiviral properties of purine derivatives are well-documented, and this compound is no exception. Its structural similarities to other antiviral agents suggest potential efficacy against RNA viruses.
Study Insights
In vitro studies have indicated that related compounds exhibit significant antiviral activity against viral polymerases, with EC50 values in the low micromolar range. Although specific data for this compound is limited, its structural characteristics imply a promising avenue for further exploration in antiviral drug development .
Enzyme Inhibition
Enzyme inhibition is another critical application area for this compound. Compounds within this class have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways.
Antioxidant Activity
Research has also explored the antioxidant properties of purine derivatives, suggesting that this compound may possess free radical scavenging capabilities.
Experimental Results
Studies indicate that modifications in the chemical structure can enhance antioxidant activity, contributing to cellular protection against oxidative stress . This potential application is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
Mechanism of Action
The mechanism of action of 9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the purine core.
Comparison with Similar Compounds
Key Research Findings
Role of Heterocyclic Substituents : Pyrazole and thiophene groups in the target compound likely enhance π-π stacking and hydrogen-bond interactions with kinase ATP-binding sites, analogous to Compound 9.7’s dimethylpyrazole moiety .
Synthetic Flexibility : Formamidine-based routes (as in 9-phenyl derivatives) allow modular substitution, enabling rapid diversification of purine analogs .
Bioactivity Trends: Fluorinated or chlorinated aryl groups (e.g., in AMG319 or Compound 9.7) correlate with higher kinase inhibition potency compared to non-halogenated analogs .
Biological Activity
The compound 9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine is a novel derivative that combines the pharmacological potential of pyrazole and thiophene moieties with purine structures. This article discusses its biological activity, synthesizing methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 251.31 g/mol. The structure incorporates a pyrazole ring, a thiophene ring, and a purine base, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.31 g/mol |
| CAS Number | 2097917-14-9 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Pyrazole Derivative : Reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Thiophene Incorporation : Utilizing thiophene derivatives in coupling reactions.
- Purine Base Attachment : Employing nucleophilic substitution or condensation methods to attach the purine moiety.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro tests on modified pyrazole derivatives demonstrated IC50 values in the micromolar range against human tumor cell lines (e.g., HeLa, MCF-7).
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The antimicrobial potential of pyrazole and thiophene derivatives has been well-documented. Studies have shown that these compounds can inhibit bacterial growth and exhibit antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Molecular Docking Studies
Molecular docking studies reveal that this compound interacts favorably with several biological targets:
- Target Proteins : Docking simulations against enzymes such as human prostaglandin reductase (PTGR2) indicate strong binding affinities, suggesting potential as an anti-inflammatory agent.
- Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions within the active site, enhancing its inhibitory potential.
Q & A
Basic: What synthetic strategies are recommended for preparing 9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine?
Methodological Answer:
A multi-step approach is typically employed:
Core Purine Functionalization : Begin with alkylation at the purine N9-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF), as seen in analogous purine derivatives .
Ethylamine Sidechain Installation : Introduce the substituted ethyl group via nucleophilic substitution. For example, react 9-methylpurin-6-amine with a pre-synthesized 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl bromide intermediate. Copper(I)-catalyzed coupling (e.g., using CuI/N,N'-dimethylethylenediamine) may enhance regioselectivity .
Purification : Use column chromatography (e.g., silica gel with 20% EtOAc/hexane) or recrystallization (e.g., acetone/water) to isolate the final product .
Basic: How can the compound’s structure be rigorously characterized?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl isomers) and methyl group integration .
- HRMS : Validate molecular formula (e.g., C₁₆H₁₆N₆S) with <2 ppm mass accuracy .
- X-ray Crystallography (if crystalline): Resolve conformational details of the pyrazole-thiophene ethyl group .
Advanced: How to address low yields in the final alkylation step?
Methodological Answer:
Optimize reaction conditions:
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance nucleophilicity and steric hindrance .
- Catalyst Screening : Compare Cu(I), Pd(0), or organocatalysts to improve coupling efficiency .
- Temperature Control : Conduct kinetic studies at 50–90°C to identify ideal reaction windows .
Advanced: What in silico approaches predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against purine-binding proteins (e.g., kinases, adenosine receptors) .
- Pharmacophore Modeling : Align the pyrazole-thiophene moiety with known enzyme inhibitors (e.g., tyrosine kinase inhibitors) .
- ADMET Prediction : Employ SwissADME to assess bioavailability and metabolic stability .
Basic: How to mitigate solubility challenges in biological assays?
Methodological Answer:
- Solvent Systems : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture media with 5% EtOH for improved dispersion .
- Surfactant Addition : Include 0.01% Tween-80 to prevent aggregation in aqueous buffers .
Advanced: How to design structure-activity relationship (SAR) studies for anticancer activity?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with:
- Bioassays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Replicate Studies : Ensure consistent cell lines, assay protocols, and compound purity (>95% by HPLC) .
- Control Experiments : Include positive controls (e.g., doxorubicin) and verify target engagement via Western blotting (e.g., phosphorylated kinases) .
Basic: What purification methods are optimal for removing synthetic byproducts?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect unreacted starting materials or dehalogenated impurities .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Light Sensitivity : Conduct accelerated stability testing under UV/visible light to identify photodegradation products .
Advanced: What strategies identify metabolic pathways for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
